4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione
Description
4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione (CAS: 866041-22-7) is a substituted thiazinane derivative characterized by a trifluoromethylphenyl group and a hydroxypropyl side chain. Its molecular formula is C₁₄H₁₈F₃NO₃S, with a molecular weight of 337.36 g/mol . The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxypropyl moiety may contribute to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S/c15-14(16,17)12-3-1-2-11(10-12)13(4-7-19)18-5-8-22(20,21)9-6-18/h1-3,10,13,19H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOKKDNWBRYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CCO)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione (CAS No. 866041-22-7) is a compound with a complex structure that has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C14H18F3NO3S
- Molecular Weight : 337.36 g/mol
- CAS Number : 866041-22-7
The compound features a thiazine ring which is known for various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. In a study on related thiazine derivatives, it was found that these compounds could significantly inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the trifluoromethyl group in the structure of 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione may contribute to its antimicrobial efficacy.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione | Antimicrobial | TBD |
| Related Thiazine Derivative | Antimicrobial | Low MIC against S. aureus |
Antiviral Activity
Thiazine derivatives have also been investigated for their antiviral properties. Compounds similar to 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione have shown promising results against various viral strains by inhibiting viral replication mechanisms . The specific mechanisms of action may involve interference with viral entry or replication processes.
Anticancer Activity
The anticancer potential of thiazine derivatives has been documented in several studies. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Study 1: Antimicrobial Efficacy
In a comparative study of various thiazine derivatives, the compound exhibited significant antimicrobial activity against both planktonic and biofilm forms of Staphylococcus aureus. The study highlighted the low tendency for resistance development in treated bacterial strains .
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of thiazine derivatives found that 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione demonstrated potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Research Findings Summary
The biological activity of 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione is supported by various studies indicating its potential as an antimicrobial and anticancer agent. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Antidiabetic Applications
Recent studies have highlighted the antidiabetic potential of this compound. A synthesized derivative exhibited significant inhibitory effects on multiple targets involved in glucose metabolism:
| Target Enzyme | IC50 Value (μM) | % Inhibition at 500 μM |
|---|---|---|
| α-Glucosidase | 6.28 | 83.13 ± 0.80 |
| α-Amylase | 4.58 | 78.85 ± 2.24 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | 88.35 ± 0.89 |
| DPPH Radical Scavenging Activity | 2.36 | 92.23 ± 0.22 |
These findings indicate that the compound could serve as a multi-target agent for diabetes management, showing promise in inhibiting key enzymes involved in carbohydrate digestion and glucose regulation .
Therapeutic Potential
In addition to its antidiabetic applications, the compound's structure suggests potential uses in other therapeutic areas:
- Antioxidant Activity : Hydroxy-containing compounds have been reported to exhibit enhanced antioxidant properties, which may contribute to overall metabolic health.
- Cancer Research : The structural features of the compound may allow for exploration in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth and proliferation.
Case Studies
A significant case study focused on the synthesis of a chiral derivative of this compound demonstrated its efficacy against various in vitro targets related to diabetes. The study utilized a site-specific asymmetric organocatalytic approach to synthesize the compound with high enantiomeric purity (99:1), underscoring the importance of stereochemistry in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the less hydrophobic 5-methylfurylmethyl derivative (logP ~1.5) . Fluorinated aryl groups (e.g., 2-fluorophenyl in ) enhance metabolic stability relative to non-fluorinated analogs.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes similar to those reported for related thiazinanes, such as cyclocondensation reactions with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . In contrast, the 1,3,5-trione derivative requires additional oxidation steps to introduce the trione functionality, increasing synthetic complexity.
For example, analogs with trifluoromethylphenyl groups are explored as mitochondrial complex inhibitors (e.g., M.25 class in ).
Physicochemical Property Trends
- Molecular Weight : Ranges from 229.30 (furylmethyl analog) to 401.79 (trione derivative), influencing membrane permeability and bioavailability.
- Polar Surface Area (PSA): Hydroxypropyl-containing derivatives (e.g., target compound: ~70 Ų) exhibit higher PSA than non-polar analogs, affecting solubility and blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1λ⁶,4-thiazinane-1,1-dione, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-component cyclocondensation reactions, as demonstrated for structurally analogous thiazinane derivatives. Key parameters include:
- Catalyst selection : Use of carbodiimides (e.g., EDC) to activate intermediates (Scheme 31 in ).
- Solvent and temperature : Toluene under reflux (24–72 hours) optimizes cyclization, while DMF at 25°C facilitates sulfonylation ( , Scheme 30).
- Oxidation conditions : H₂O₂ with WO₃ at 25°C for sulfone group stabilization ( ).
Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (refer to Supplementary Information protocols in ).
- Spectroscopic techniques : Combine ¹H/¹³C NMR to verify substituent placement and FT-IR for functional groups (e.g., sulfone peaks at ~1300 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion consistency with the theoretical mass.
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites (similar to methods in for thiazolidinone hybrids).
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with sulfone-binding pockets).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ( ).
Q. How can contradictory data on the compound’s environmental stability be resolved?
- Methodological Answer :
- Long-term environmental studies : Design experiments per INCHEMBIOL project guidelines ( ):
- Abiotic factors : Test hydrolysis/photolysis rates under varying pH, UV exposure.
- Biotic degradation : Use microbial consortia from contaminated sites to assess metabolic pathways.
- Analytical consistency : Standardize LC-MS/MS protocols across labs to minimize variability ( ).
Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten analysis with varying substrate/inhibitor concentrations to determine inhibition type (competitive/uncompetitive).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Structural biology : Co-crystallize the compound with target enzymes (e.g., Pfmrk kinases) to identify critical interactions ( ).
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) using PRISMA guidelines.
- Dose-response validation : Replicate studies under controlled conditions (e.g., standardized cell viability assays like MTT).
- Theoretical alignment : Link findings to overarching frameworks (e.g., structure-activity relationships for trifluoromethyl-containing drugs) per .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
